molecular formula C20H24N2O2 B2969816 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide CAS No. 1171781-37-5

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

Cat. No.: B2969816
CAS No.: 1171781-37-5
M. Wt: 324.424
InChI Key: KSUDYOKCCHJBCN-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a nitrogen-containing benzamide derivative with a tetrahydroquinoline scaffold. The 2-methoxyethyl group at the 1-position of the tetrahydroquinoline ring and the 2-methylbenzamide substituent likely influence its physicochemical properties, such as solubility, lipophilicity, and binding interactions. Compounds with similar scaffolds are often explored for applications in medicinal chemistry, including enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-6-3-4-8-18(15)20(23)21-17-10-9-16-7-5-11-22(12-13-24-2)19(16)14-17/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUDYOKCCHJBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a 2-methylbenzamide group. Its molecular formula is C17H22N2O3C_{17}H_{22}N_{2}O_{3} with a molecular weight of approximately 306.37 g/mol. The presence of the methoxyethyl side chain enhances its solubility and reactivity, contributing to its biological activity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Compounds derived from tetrahydroquinoline have shown effectiveness against various bacterial strains. For instance, studies suggest that modifications to the tetrahydroquinoline structure can enhance antimicrobial potency.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : Certain analogs have been studied for their neuroprotective potential in models of neurodegenerative diseases, suggesting that they may modulate neurotransmitter systems .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, which can lead to altered cellular responses.
  • Receptor Interaction : It may interact with various receptors, modulating physiological processes such as pain perception and inflammation.
  • Oxidative Stress Modulation : Some studies suggest that tetrahydroquinoline derivatives can scavenge free radicals, thereby reducing oxidative stress in cells .

In Vitro Studies

A study examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation .

In Vivo Studies

Another study investigated the neuroprotective effects in a rodent model of Parkinson's disease. Treatment with this compound resulted in improved motor function and reduced neuroinflammation compared to untreated controls .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compoundModerateHighHigh
Similar Tetrahydroquinoline Derivative AHighModerateLow
Similar Tetrahydroquinoline Derivative BLowHighModerate

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Key Differences

The following table compares the target compound with structurally related benzamide derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Properties
N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide C₂₁H₂₆N₂O₂ 338.45 2-Methoxyethyl (tetrahydroquinoline), 2-methylbenzamide Likely bioactive; potential CNS or enzyme-targeting activity (inferred from analogues)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 2-Hydroxy-1,1-dimethylethyl, 3-methylbenzamide N,O-bidentate directing group for metal-catalyzed C–H bond functionalization
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide C₂₄H₃₀N₂O₂ 378.51 tert-Butyl (benzamide), isobutyryl (tetrahydroquinoline) Safety data available; industrial or pharmacological research applications

Key Observations

Substituent Effects on Reactivity :

  • The 2-methoxyethyl group in the target compound may enhance solubility compared to the tert-butyl group in the analogue from , which increases steric hindrance .
  • The N,O-bidentate directing group in ’s compound enables metal-catalyzed reactions, a feature absent in the target compound due to its methoxyethyl substituent .

Bioactivity and Applications: Tetrahydroquinoline-based benzamides (e.g., ) are often investigated for CNS activity or enzyme inhibition due to their ability to cross lipid membranes .

Synthetic Challenges: Analogues such as N-(1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one () exhibit diastereomerism due to cis-trans configurations, implying similar stereochemical complexity in the target compound .

Research Findings and Gaps

Spectroscopic Characterization

  • Tetrahydroquinoline derivatives (e.g., ) are typically characterized using IR, NMR, and X-ray crystallography to confirm regiochemistry and stereochemistry . The target compound likely requires similar rigorous analysis.

Industrial and Pharmacological Potential

  • The structural similarity to pesticidal benzamides () and CNS-active tetrahydroquinolines () suggests dual utility. However, targeted studies are needed to validate these hypotheses.

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